molecular formula C14H11ClO3 B15017217 Benzoic acid, 4-chloro-, 4-methoxyphenyl ester CAS No. 5410-99-1

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester

Cat. No.: B15017217
CAS No.: 5410-99-1
M. Wt: 262.69 g/mol
InChI Key: MSZPFWFDFWYVOE-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of aromatic esters with diverse applications in pharmaceuticals, agrochemicals, and material science. The chloro substituent enhances electrophilicity and polarity, while the methoxyphenyl group contributes to lipophilicity, influencing solubility and biological interactions.

Properties

CAS No.

5410-99-1

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

(4-methoxyphenyl) 4-chlorobenzoate

InChI

InChI=1S/C14H11ClO3/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

MSZPFWFDFWYVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 4-methoxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid and 4-methoxybenzoic acid.

    Reduction: 4-Chlorobenzyl alcohol and 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues of Benzoic Acid, 4-Chloro-, 4-Methoxyphenyl Ester

Compound Name Substituents (Benzoic Acid / Ester) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester 4-Cl / 4-hydroxyphenyl C₁₃H₉ClO₃ 248.66 Higher polarity; potential pharmaceutical intermediate
Benzoic acid, 4-butyl-, 4-methoxyphenyl ester 4-butyl / 4-methoxyphenyl C₁₈H₂₀O₃ 296.35 Increased lipophilicity; material science applications
Benzoic acid, 4-pentyl-, 4-methoxyphenyl ester 4-pentyl / 4-methoxyphenyl C₁₉H₂₂O₃ 298.38 Enhanced hydrophobicity; used in polymer formulations
Benzoic acid, 4-[(4-methoxybenzoyl)amino]-, 2-(4-chlorophenyl)-2-oxoethyl ester 4-amido / 2-(4-Cl-phenyl)-ketone C₂₃H₁₇ClN₂O₅ 460.84 Bioactive amide derivative; drug discovery candidate
Benzoic acid, 4-chloro-2-isocyanato-, ethyl ester 4-Cl, 2-NCO / ethyl C₁₀H₈ClNO₃ 225.63 Reactive isocyanate group; polymer crosslinking agent

Key Observations:

Chloro vs. Alkyl Substituents :

  • The chloro group (4-Cl) in the target compound increases polarity compared to alkylated analogues (e.g., 4-butyl or 4-pentyl), which exhibit higher lipophilicity and lower water solubility .
  • Alkyl chains enhance thermal stability, making such derivatives suitable for material science applications .

Complex esters with amide or isocyanate functionalities (e.g., ) introduce reactivity for targeted drug design or polymer synthesis.

Biological Activity: Methoxy and chloro substituents are associated with antimicrobial and anti-inflammatory properties, as seen in simpler esters like benzoic acid methyl ester (insect repellent) .

Biological Activity

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester, also known as p-chloro-p-methoxyphenyl benzoate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₁₄H₁₁ClO₃
  • Molecular Weight : 262.688 g/mol
  • Density : 1.357 g/cm³
  • Boiling Point : 417.586 °C
  • Flash Point : 206.349 °C

The compound features a benzoic acid moiety esterified with a 4-chloro-4-methoxyphenyl group, which enhances its chemical reactivity and biological properties due to the presence of both chlorine and methoxy substituents.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : Studies have shown that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression .
  • Cell Signaling Modulation : It is believed to modulate cell signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Research :
    • In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Cancer Cell Apoptosis Study :
    • Research conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Benzoic acidC₇H₆O₂Antimicrobial
p-Chlorobenzoic acidC₇H₅ClO₂Anti-inflammatory
p-Methoxybenzoic acidC₈H₈O₃Antimicrobial
Salicylic acidC₇H₆O₃Anti-inflammatory
IndomethacinC₁₉H₁₆ClN₃O₂Non-steroidal anti-inflammatory drug

Q & A

Q. What role do substituent electronic effects play in chromatographic retention behavior across reversed-phase and HILIC columns?

  • Methodological Answer : The chloro group increases lipophilicity (logP ~3.2), leading to longer retention on C18 columns. On HILIC columns (e.g., Atlantis T3), the methoxy group enhances hydrogen bonding with the stationary phase, reducing retention. Optimize mobile phase pH (2.5–3.5) to suppress ionization of residual carboxylic acid impurities .

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